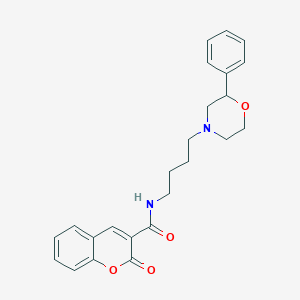
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has a unique chemical structure that makes it suitable for various research purposes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide' involves the reaction of 2H-chromene-3-carboxylic acid with 4-(2-phenylmorpholino)butyryl chloride in the presence of a base to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride. This intermediate is then reacted with ammonia to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Starting Materials
2H-chromene-3-carboxylic acid, 4-(2-phenylmorpholino)butyryl chloride, Ammonia
Reaction
Step 1: 2H-chromene-3-carboxylic acid is reacted with thionyl chloride to form 2H-chromene-3-carboxylic acid chloride., Step 2: 4-(2-phenylmorpholino)butyryl chloride is added to the reaction mixture of step 1 in the presence of a base such as triethylamine to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride., Step 3: Ammonia is added to the reaction mixture of step 2 to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Wirkmechanismus
The mechanism of action of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death that occurs in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, improve cognitive function, and enhance the immune system's response. It has also been found to have a positive effect on the cardiovascular system and can lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide in lab experiments is its potent anticancer properties. It has also been found to be effective in treating other diseases, making it a versatile compound for research purposes. However, the synthesis of this compound is complex and requires a high level of expertise, which may limit its use in some research labs.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide. One of the significant areas of research is in the development of new anticancer drugs based on the chemical structure of this compound. Researchers are also exploring the potential use of this compound in other diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-oxo-N-[4-(2-phenylmorpholin-4-yl)butyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(20-16-19-10-4-5-11-21(19)30-24(20)28)25-12-6-7-13-26-14-15-29-22(17-26)18-8-2-1-3-9-18/h1-5,8-11,16,22H,6-7,12-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXDHUXMUZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
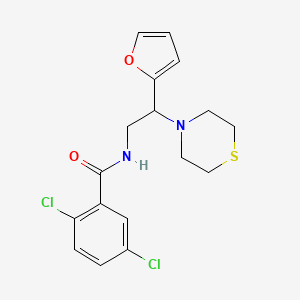
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)

![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
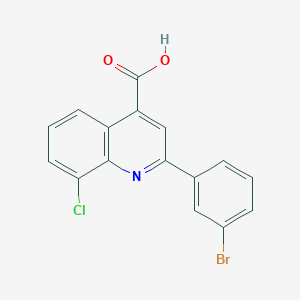
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
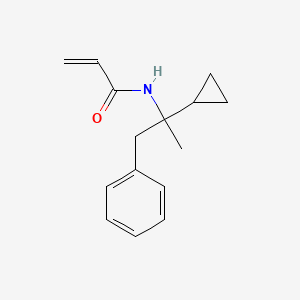
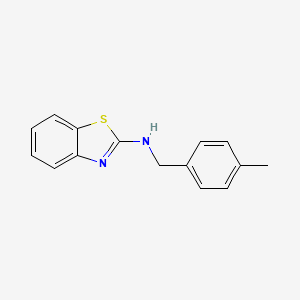
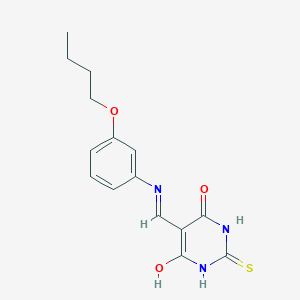
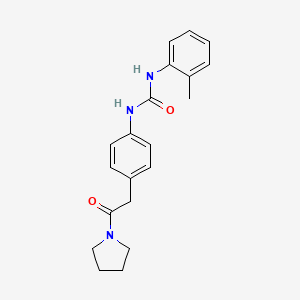
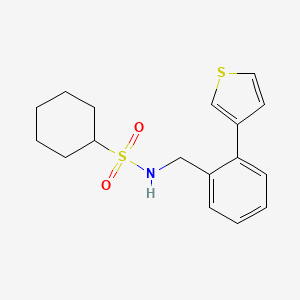
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)